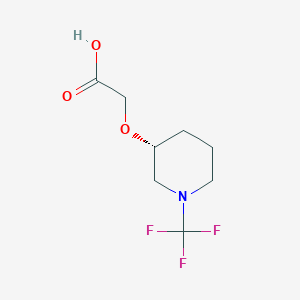
(R)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)propionic acid
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)butyric acid
- ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)valeric acid
Uniqueness
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is unique due to its specific combination of a piperidine ring, a trifluoromethyl group, and an acetic acid moiety. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12F3NO3 |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
2-[(3R)-1-(trifluoromethyl)piperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(4-12)15-5-7(13)14/h6H,1-5H2,(H,13,14)/t6-/m1/s1 |
Clé InChI |
PJQCYYDJSJEOKC-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C(F)(F)F)OCC(=O)O |
SMILES canonique |
C1CC(CN(C1)C(F)(F)F)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
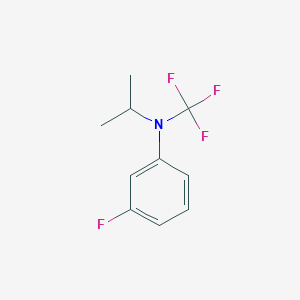
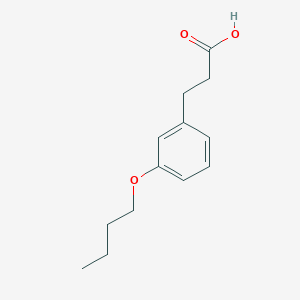
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
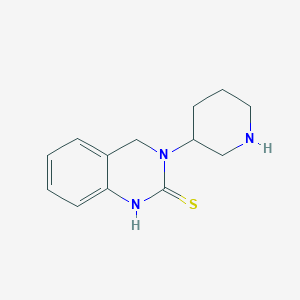
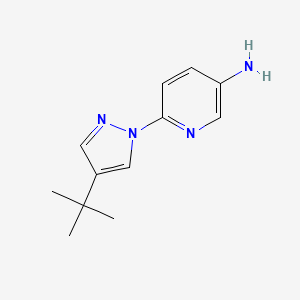
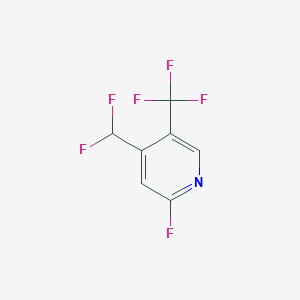
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
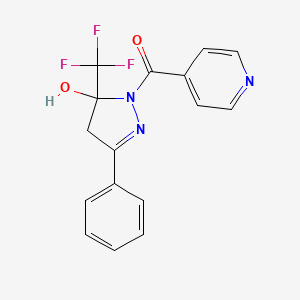
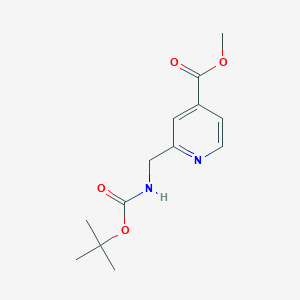
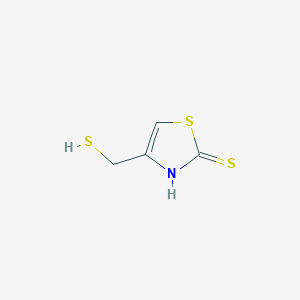

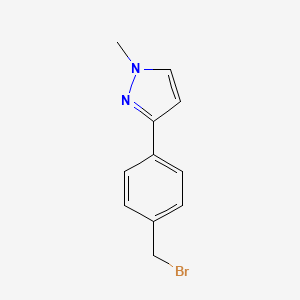
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
